molecular formula C18H21BrN4O2 B2569250 3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline CAS No. 2380171-21-9

3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline

Cat. No.: B2569250
CAS No.: 2380171-21-9
M. Wt: 405.296
InChI Key: NXCWFGHBQWQWOR-UHFFFAOYSA-N
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Description

3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dimethylaniline group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromopyrimidine with piperidine derivatives under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-bromopyrimidine: Shares the bromopyrimidine moiety but lacks the piperidine and dimethylaniline groups.

    N,N-dimethylaniline: Contains the dimethylaniline group but lacks the bromopyrimidine and piperidine moieties.

Uniqueness

The uniqueness of 3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline lies in its combined structural features, which confer specific chemical and biological properties. The presence of the bromopyrimidine moiety allows for unique interactions with biological targets, while the piperidine and dimethylaniline groups contribute to its overall stability and reactivity.

Properties

IUPAC Name

[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O2/c1-22(2)15-5-3-4-13(10-15)17(24)23-8-6-16(7-9-23)25-18-20-11-14(19)12-21-18/h3-5,10-12,16H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCWFGHBQWQWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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